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2,3,5-Trimethylpiperazine;dihydrochloride Documentation Hub

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  • Product: 2,3,5-Trimethylpiperazine;dihydrochloride
  • CAS: 2470440-87-8

Core Science & Biosynthesis

Foundational

Technical Advisory: Data Unavailability for 2,3,5-Trimethylpiperazine dihydrochloride CAS 2470440-87-8 and a Proposed Alternative

To our valued researchers, scientists, and drug development professionals, After a comprehensive and exhaustive search of publicly available scientific databases, chemical supplier catalogs, and patent literature, we hav...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

After a comprehensive and exhaustive search of publicly available scientific databases, chemical supplier catalogs, and patent literature, we have concluded that there is no technical data available for a compound identified as 2,3,5-Trimethylpiperazine dihydrochloride with the CAS Number 2470440-87-8 .

This lack of information prevents the creation of an in-depth technical guide that would meet the necessary standards of scientific integrity and authoritative grounding. The CAS number provided does not appear to be registered to this specific structure in public databases, and no experimental or computational data on its properties, synthesis, or applications could be located.

While a single patent mentions "2,3,5-trimethylpiperazine" as a potential precursor in the synthesis of 2,3,5-trimethylpyrazine, it provides no details on the piperazine compound itself. This suggests that while the molecule may be chemically plausible, it is not a commercially available or well-characterized substance.

Proposed Alternative for In-Depth Technical Guide: 2,3,5-Trimethylpyrazine (CAS 14667-55-1)

Given your interest in trimethyl-substituted heterocyclic compounds, we propose to create a comprehensive technical guide on a closely related and well-documented molecule: 2,3,5-Trimethylpyrazine .

This compound offers a rich dataset and is of significant interest in various fields. A technical guide on 2,3,5-Trimethylpyrazine would include:

  • Chemical and Physical Properties: A detailed summary of its known properties, including molecular weight, boiling point, density, and spectral data.

  • Synthesis and Manufacturing: An overview of established synthetic routes, including the synthesis from 2,3-butanedione and 1,2-diaminopropane, as well as its formation through the dehydrogenation of 2,3,5-trimethyl-5,6-dihydropyrazine.[1]

  • Applications: In-depth information on its primary use as a flavor and fragrance agent in the food and beverage industry, particularly for creating cocoa, coffee, and nutty flavor profiles.[1]

  • Biological and Metabolic Information: Discussion of its occurrence as a natural product in baked and fermented foods and its metabolism in biological systems.

  • Safety and Handling: A summary of available safety data for proper laboratory handling and storage.

We believe that a technical guide on 2,3,5-Trimethylpyrazine would provide valuable and actionable information for your research and development endeavors. Should you approve of this alternative, we will proceed with the creation of a comprehensive guide that adheres to the highest standards of scientific accuracy and detail.

Sources

Exploratory

Structure and stereochemistry of 2,3,5-trimethylpiperazine isomers

An In-Depth Technical Guide to the Structure and Stereochemistry of 2,3,5-Trimethylpiperazine Isomers Authored by a Senior Application Scientist Foreword: The Criticality of Stereochemical Precision in Polysubstituted He...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Stereochemistry of 2,3,5-Trimethylpiperazine Isomers

Authored by a Senior Application Scientist

Foreword: The Criticality of Stereochemical Precision in Polysubstituted Heterocycles

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity, physical properties, and overall utility. The piperazine scaffold is a ubiquitous feature in pharmaceuticals, and its polysubstitution, as seen in 2,3,5-trimethylpiperazine, introduces a level of stereochemical complexity that demands rigorous characterization. This guide provides a comprehensive exploration of the stereoisomers of 2,3,5-trimethylpiperazine, offering a blend of theoretical principles and practical analytical strategies for their resolution and identification. For the researcher, scientist, or drug development professional, a thorough understanding of these concepts is paramount for the rational design of novel chemical entities and the stringent quality control required in regulated industries.

Theoretical Stereochemical Landscape of 2,3,5-Trimethylpiperazine

The structure of 2,3,5-trimethylpiperazine features three stereocenters at carbons C2, C3, and C5. The theoretical maximum number of stereoisomers is given by the 2^n rule, where n is the number of stereocenters. For 2,3,5-trimethylpiperazine, this would be 2^3 = 8 stereoisomers. These eight stereoisomers exist as four pairs of enantiomers.

The stereochemical relationships can be described in terms of both the absolute configuration (R/S) at each stereocenter and the relative orientation (cis/trans) of the methyl substituents. The piperazine ring predominantly adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions.

The four diastereomeric pairs can be systematically described by their R/S configurations:

  • (2R, 3R, 5R) and its enantiomer (2S, 3S, 5S)

  • (2R, 3R, 5S) and its enantiomer (2S, 3S, 5R)

  • (2R, 3S, 5R) and its enantiomer (2S, 3R, 5S)

  • (2R, 3S, 5S) and its enantiomer (2S, 3R, 5R)

The relative cis/trans nomenclature can also be used, though it can sometimes be ambiguous. A common convention is to consider the relationship between adjacent substituents and then the relationship of a more distant substituent to one of the adjacent pair. For instance, we can describe the C2-C3 relationship as cis or trans, and the C3-C5 relationship as cis or trans.

Visualizing the Stereoisomeric Complexity

The following diagram illustrates the fundamental concept of stereoisomerism arising from the three chiral centers in 2,3,5-trimethylpiperazine.

G cluster_0 2,3,5-Trimethylpiperazine cluster_1 Stereochemical Features Molecule C7H16N2 ChiralCenters 3 Chiral Centers (C2, C3, C5) Molecule->ChiralCenters leads to MaxIsomers 2^3 = 8 Stereoisomers ChiralCenters->MaxIsomers results in IsomerPairs 4 Diastereomeric Pairs (Enantiomeric Pairs) MaxIsomers->IsomerPairs exist as

Caption: Logical flow from molecular structure to stereoisomeric complexity.

Analytical Strategies for Isomer Separation and Resolution

The separation of stereoisomers is a critical step in their characterization and in the development of stereochemically pure active pharmaceutical ingredients (APIs). Given that enantiomers have identical physical properties in a non-chiral environment, specialized chiral separation techniques are required. Diastereomers, having different physical properties, can often be separated by conventional chromatographic methods, though co-elution is still a possibility.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile stereoisomers. The causality behind its effectiveness lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.

Field-Proven Insights:

The choice of CSP is paramount. For cyclic amines like 2,3,5-trimethylpiperazine, cyclodextrin-based CSPs are often a first choice. The hydrophobic cavity of the cyclodextrin and the chiral hydroxyl groups at the rim provide multiple interaction points for enantiomeric discrimination. Derivatization of the amine groups, for example, by acylation, can improve volatility and chromatographic peak shape.

Self-Validating Protocol: Chiral GC-MS for Isomer Separation
  • Sample Preparation:

    • Dissolve 1 mg of the 2,3,5-trimethylpiperazine isomer mixture in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Derivatize with an acylating agent (e.g., trifluoroacetic anhydride) by adding it in excess and incubating at 50°C for 30 minutes. This step is self-validating as successful derivatization will be evident from the mass spectrum of the eluting peaks.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A cyclodextrin-based chiral column (e.g., Chiraldex G-TA, 30 m x 0.25 mm x 0.12 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 180°C at 5°C/min, and hold for 5 minutes.

    • MS Detector: Mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 300.

  • Data Analysis:

    • The separation of diastereomers and enantiomers will be observed as distinct peaks in the chromatogram.

    • The mass spectrum of each peak should be consistent with the derivatized 2,3,5-trimethylpiperazine.

    • Enantiomeric pairs will have identical mass spectra.

Visualizing the Chiral GC Workflow

G A 1. Sample Preparation (Derivatization) B 2. Injection into GC A->B C 3. Separation on Chiral Column (Diastereomeric Interactions) B->C D 4. Elution of Separated Isomers C->D E 5. Detection by Mass Spectrometer D->E F 6. Data Analysis (Chromatogram & Mass Spectra) E->F

Caption: Step-by-step workflow for chiral GC-MS analysis.

Spectroscopic Elucidation of Stereochemistry

Once the isomers are separated, their precise three-dimensional structure must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments are particularly insightful.

Expertise in Action: Using NOESY for Relative Stereochemistry

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations between protons that are in close proximity. This is invaluable for determining the relative orientation of the methyl groups.

  • Cis relationship: Protons on adjacent, cis-oriented methyl groups will show a NOE cross-peak. For example, if the C2 and C3 methyl groups are cis, the protons of these two groups will show a correlation in the NOESY spectrum.

  • Trans relationship: The absence of an NOE cross-peak between the protons of two methyl groups suggests they are trans to each other.

The coupling constants (J-values) between protons on the piperazine ring can also provide information about their dihedral angles and thus the conformation of the ring and the axial/equatorial nature of the substituents.

Trustworthy Protocol: NMR Analysis for a Separated Isomer
  • Sample Preparation:

    • Dissolve ~5 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra to confirm the basic structure and purity.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign protons to their directly attached carbons.

    • Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to detect through-space correlations.

  • Spectral Interpretation:

    • Analyze the ¹H chemical shifts and coupling constants to infer the chair conformation and substituent orientations.

    • Systematically analyze the NOESY spectrum for cross-peaks between methyl groups and between methyl groups and ring protons. The presence or absence of these correlations allows for the unambiguous assignment of the relative stereochemistry (e.g., cis-2,3,trans-3,5).

Data Presentation: Expected ¹H NMR Chemical Shift Ranges
Proton TypeExpected Chemical Shift (ppm)Influencing Factors
N-H1.5 - 3.0Solvent, concentration
Ring CH2.5 - 3.5Stereochemistry, adjacent substituents
C-CH₃ (Equatorial)~1.1Shielded compared to axial
C-CH₃ (Axial)~1.2Deshielded compared to equatorial

Absolute Stereochemistry and Concluding Remarks

While NMR can elucidate the relative stereochemistry, determining the absolute configuration (e.g., distinguishing between (2R, 3R, 5R) and (2S, 3S, 5S)) requires a chiral-specific method. This can be achieved through:

  • X-ray Crystallography: If a single crystal of a pure enantiomer or a salt with a chiral counter-ion can be formed, this technique provides an unambiguous determination of the absolute stereostructure.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration of chiral molecules in solution.

References

  • Chiral Separations by Gas Chromatography. Title: Chiral Separations by Gas Chromatography, Source: Agilent Technologies, URL:[Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy. Title: Nuclear Magnetic Resonance (NMR) Spectroscopy, Source: UCLA Department of Chemistry and Biochemistry, URL:[Link]

  • Nuclear Overhauser Effect. Title: Nuclear Overhauser Effect, Source: Wikipedia, URL:[Link]

Foundational

Technical Guide: Solubility and Stability of Trimethylpiperazine Salts

Topic: Solubility and Stability of Trimethylpiperazine Salts in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Trimethylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of Trimethylpiperazine Salts in Water Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Trimethylpiperazine (specifically 1,2,4-trimethylpiperazine , CAS 120-85-4) represents a critical class of tertiary amine heterocycles used as pharmaceutical intermediates, curing agents, and increasingly in carbon capture technologies due to their robust thermal profiles.[1] While the free base exists as a miscible, hygroscopic liquid, pharmaceutical and industrial applications often require conversion to salt forms to ensure solid-state stability, precise dosing, and reduced volatility.[1]

This guide provides a technical framework for selecting, synthesizing, and profiling the stability of trimethylpiperazine (TMP) salts. It addresses the challenge of high aqueous solubility inherent to the piperazine core and outlines protocols for mitigating oxidative degradation (N-oxide formation) and hygroscopicity.

Chemical Foundation & Physicochemical Properties[1]

Structural Analysis

1,2,4-Trimethylpiperazine (1,2,4-TMP) contains two nitrogen centers:[1]

  • N1 (Tertiary): Methylated, sterically accessible.[1]

  • N4 (Tertiary): Methylated, sterically accessible.[1]

  • C2: Methyl substitution introduces chirality (often supplied as a racemate) and steric bulk near N1.[1]

Unlike piperazine (secondary amine), 1,2,4-TMP lacks N-H donors, which significantly alters its hydrogen-bonding capability and crystal lattice energy.[1]

pKa and Salt Formation Potential

Salt formation is governed by the


 rule (

).[1]
  • Piperazine pKa:

    
    , 
    
    
    
    .[1]
  • 1,2,4-TMP pKa (Estimated): Due to inductive donation from methyl groups countered by steric hindrance, the

    
     is typically 8.9 – 9.2 .[1]
    
  • Implication: 1,2,4-TMP acts as a mono- or di-acidic base depending on the counter-ion stoichiometry.[1] It readily forms stable salts with strong acids (HCl, H₂SO₄) and moderate organic acids (Tartaric, Citric).

Solubility Profile of TMP Salts

Thermodynamic Solubility in Water

The free base of 1,2,4-TMP is fully miscible in water.[1] Salt formation aims to modulate this solubility, often to decrease hygroscopicity rather than increase solubility.[1]

Salt FormAqueous Solubility (Est. @ 25°C)Hygroscopicity RiskPharmaceutical Utility
Free Base Miscible (Liquid)High (Deliquescent)Low (Volatility/Handling issues)
Hydrochloride (Mono) > 500 mg/mLHighHigh (Standard counter-ion)
Dihydrochloride > 300 mg/mLVery HighModerate (pH dependent)
Citrate (1:1) ~ 50–100 mg/mLModerateHigh (Palatability/Stability)
Tartrate ~ 20–80 mg/mLLowHigh (Preferred for solid forms)
Pamoate < 1 mg/mLLowSpecialized (Sustained release)
The "Common Ion Effect" in Formulation

In buffered aqueous solutions (e.g., phosphate buffers), the solubility of TMP salts decreases as the concentration of the counter-ion increases. However, due to the high intrinsic solubility of the piperazine core, "salting out" is rarely a limiting factor for formulation unless hydrophobic counter-ions (e.g., tosylate, napsylate) are used.

Stability Profile & Degradation Pathways[1][2]

Oxidative Instability (N-Oxidation)

The primary degradation pathway for trimethylpiperazine salts in aqueous solution is N-oxidation .[1] Tertiary amines are electron-rich and susceptible to attack by peroxides or dissolved oxygen, forming N-oxides.[1]

  • Mechanism: Nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen species.[1]

  • Risk Factors: High pH (free base form is more reactive), presence of metal ions (Fe²⁺, Cu²⁺), and light.[1]

Thermal and Hydrolytic Stability
  • Hydrolysis: The piperazine ring and alkyl substituents are hydrolytically stable.[1] No amide or ester bonds are present to cleave.[1]

  • Thermal: 1,2,4-TMP salts are exceptionally thermally stable (often >150°C), making them suitable for high-temperature processing (e.g., spray drying, hot-melt extrusion).[1]

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative degradation route and the salt selection logic.

TMP_Stability_Workflow Start 1,2,4-Trimethylpiperazine (Free Base, Liquid) Salt_Select Salt Selection (pKa > 8.5) Start->Salt_Select Acid Addition HCl_Salt HCl Salt (High Solubility, Hygroscopic) Salt_Select->HCl_Salt Strong Acid Citrate_Salt Citrate/Tartrate (Mod. Solubility, Stable Crystal) Salt_Select->Citrate_Salt Weak Acid (Preferred) Stress Aqueous Stress (O2, Peroxides, Metal Ions) HCl_Salt->Stress Dissolution Citrate_Salt->Stress Dissolution Degradant1 N-Oxide Formation (Main Degradant) Stress->Degradant1 Oxidation (Common) Degradant2 Ring Opening (Extreme Conditions only) Stress->Degradant2 >150°C + O2

Caption: Workflow for salt selection and subsequent oxidative degradation pathways for 1,2,4-trimethylpiperazine.

Experimental Protocols

Protocol: Equilibrium Solubility Determination

Objective: Accurate measurement of TMP salt solubility in water at 25°C. Note: Standard UV methods may fail due to lack of strong chromophores in TMP.[1] HPLC-ELSD or LC-MS is recommended.[1]

  • Preparation: Add excess TMP salt solid to 10 mL of degassed deionized water in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (orbital shaker).

  • pH Check: Measure pH of the supernatant. If pH < 2 or > 9, buffering capacity of the salt may be exceeded; adjust method if studying pH-dependent solubility.[1]

  • Separation: Filter suspension through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification (HPLC-ELSD/CAD):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to high polarity.[1] (e.g., Waters XBridge Amide).[1]

    • Mobile Phase: Acetonitrile:Water (80:[1]20) with 10mM Ammonium Formate.[1]

    • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering (ELSD).[1]

    • Calculation: Compare peak area to a 5-point calibration curve of the standard.

Protocol: Oxidative Stress Testing

Objective: Assess stability against N-oxide formation.

  • Sample Prep: Prepare a 1 mg/mL solution of TMP salt in water.

  • Stressor: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%.

  • Incubation: Store at room temperature for 4 hours.

  • Quenching: Quench with sodium metabisulfite solution.

  • Analysis: Analyze via LC-MS (Q-TOF or Triple Quad).

    • Target Mass: Look for [M+16]⁺ peak (Mono-N-oxide) and [M+32]⁺ peak (Di-N-oxide).[1]

    • Acceptance Criteria: < 0.5% degradation indicates robust oxidative stability.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine.[1] Retrieved from [Link][1]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[1] Science, 325(5948), 1652-1654.[1] (Validates thermal stability of piperazine derivatives). Retrieved from [Link][1]

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative source on salt selection principles and pKa rules). Retrieved from [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

The Trimethylpiperazine Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Introduction: The Enduring Quest for Kinase Specificity and Druggability Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in contempor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Kinase Specificity and Druggability

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, driving uncontrolled cell proliferation, survival, and migration.[2][4] Consequently, the development of small molecule kinase inhibitors has revolutionized the therapeutic landscape. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[5] In this context, the trimethylpiperazine moiety has surfaced as a "privileged" scaffold, a molecular framework that consistently imparts favorable pharmacological properties, enabling the development of potent, selective, and bioavailable kinase inhibitors.[6][7] This application note will delve into the multifaceted applications of trimethylpiperazine derivatives in kinase inhibitor design, providing detailed medicinal chemistry strategies and robust protocols for their biological evaluation.

The Strategic Advantage of the Trimethylpiperazine Moiety

The prevalence of the piperazine ring in FDA-approved drugs is a testament to its utility in medicinal chemistry.[6] The incorporation of methyl groups, leading to trimethylpiperazine derivatives, offers several distinct advantages:

  • Enhanced Lipophilicity and Permeability: The methyl groups increase the lipophilicity of the piperazine ring, which can improve cell membrane permeability and oral bioavailability. This is a critical parameter in the design of orally administered drugs.

  • Modulation of Basicity: The substitution pattern on the piperazine nitrogens can fine-tune the pKa of the molecule, influencing its solubility, absorption, and interaction with the target protein.

  • Improved Metabolic Stability: The methyl groups can shield the piperazine ring from metabolic degradation, prolonging the drug's half-life in the body.

  • Vectorial Exit from the Binding Pocket: The substituted piperazine often extends towards the solvent-exposed region of the kinase ATP-binding pocket, providing a vector for further chemical modification to enhance selectivity and potency.[6]

  • Chiral Recognition: The presence of methyl groups can introduce chirality, allowing for stereospecific interactions with the kinase target, which can lead to improved potency and selectivity.

Medicinal Chemistry: Synthesizing the Kinase Inhibitor Core

The synthesis of kinase inhibitors incorporating a trimethylpiperazine moiety typically involves well-established organic chemistry transformations. The key is the strategic introduction of the trimethylpiperazine unit onto a core scaffold that recognizes the kinase hinge region.

General Synthetic Strategies

Two of the most common methods for incorporating the trimethylpiperazine scaffold are:

  • Nucleophilic Aromatic Substitution (SNA_r_): This is a widely used method where a halogenated (typically chloro- or fluoro-) heterocyclic core reacts with trimethylpiperazine under basic conditions.

  • Reductive Amination: This involves the reaction of a ketone or aldehyde on the core scaffold with trimethylpiperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride.[6]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic workflow for a trimethylpiperazine-containing kinase inhibitor.

G A Heterocyclic Core (e.g., Pyrimidine, Quinazoline) B Halogenation/Functionalization A->B C Functionalized Core B->C E Coupling Reaction (e.g., SNA_r_ or Reductive Amination) C->E D Trimethylpiperazine D->E F Trimethylpiperazine-Coupled Intermediate E->F G Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) F->G H Final Kinase Inhibitor G->H

Caption: Generalized synthetic workflow for trimethylpiperazine-based kinase inhibitors.

Application Protocol: Synthesis of a Generic Trimethylpiperazine-Based Kinase Inhibitor

This protocol provides a representative, step-by-step procedure for the synthesis of a generic kinase inhibitor featuring a 2-aminopyrimidine core and a trimethylpiperazine moiety.

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • 1,2,4-trimethylpiperazine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Butanol

  • Aniline derivative (for subsequent coupling)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide

  • Toluene

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in N-butanol, add 1,2,4-trimethylpiperazine (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the trimethylpiperazine-coupled intermediate.

  • Step 2: Buchwald-Hartwig Amination.

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the intermediate from Step 1 (1.0 eq), the desired aniline derivative (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous toluene to the flask and degas the mixture.

    • Heat the reaction to 110 °C and stir for 12 hours.

    • Monitor the reaction for the formation of the final product.

    • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization:

  • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess the purity of the compound by analytical HPLC.

Biological Evaluation: From Benchtop to Cellular Context

A rigorous biological evaluation is crucial to characterize the potency, selectivity, and cellular activity of newly synthesized trimethylpiperazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on the target kinase's enzymatic activity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this experiment.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a commercially available, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

    • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a no-compound control (DMSO vehicle) and a no-kinase control.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Kinase Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by non-linear regression analysis.

Target Engagement and Downstream Signaling

Protocol: Western Blotting

Western blotting is used to confirm that the inhibitor is engaging its target in cells and inhibiting the downstream signaling pathway.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (against the phosphorylated and total forms of the target kinase and a key downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound at various concentrations for a defined period.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies overnight at 4 °C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

Data Analysis:

  • Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target kinase and its downstream substrate.

Illustrative Signaling Pathway and Inhibitor Action

The following diagram depicts a simplified kinase signaling pathway and the point of intervention for a trimethylpiperazine-based inhibitor.

G cluster_0 Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase B->C D Substrate C->D Phosphorylation E Phosphorylated Substrate F Cellular Response (Proliferation, Survival) E->F Inhibitor Trimethylpiperazine Kinase Inhibitor Inhibitor->C Inhibition

Caption: Inhibition of a kinase signaling pathway by a trimethylpiperazine derivative.

Conclusion and Future Perspectives

Trimethylpiperazine derivatives have firmly established their place in the medicinal chemist's toolbox for the design of potent and selective kinase inhibitors. Their favorable physicochemical and pharmacokinetic properties, coupled with their synthetic tractability, make them an attractive scaffold for further exploration.[6][7] Future efforts will likely focus on the development of novel trimethylpiperazine-containing molecules that can overcome drug resistance, a major challenge in cancer therapy.[2] The continued application of structure-based drug design and a deeper understanding of kinase biology will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. [Link]

  • 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. [Link]

  • Identification, Structure-Activity Relationships and Molecular Modeling of Potent Triamine and Piperazine Opioid Ligands. PMC. [Link]

  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed. [Link]

  • Few anticancer drugs containing piperazine rings approved by FDA. ResearchGate. [Link]

  • Small molecule protein kinase inhibitors approved by regulatory agencies outside of the United States. PubMed. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. NIH. [Link]

  • The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations. MDPI. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. [Link]

  • The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (CHEMBL2086224). ChEMBL - EMBL-EBI. [Link]

  • Explore Clinical Trials. Exelixis Medical Affairs. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PMC. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 2,3,5-Trimethylpiperazine Isomers

Welcome to the technical support center for the resolution of 2,3,5-trimethylpiperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2,3,5-trimethylpiperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation, identification, and purification of these specific geometric isomers.

Part 1: Foundational Knowledge & Isomer Identification (FAQ)

This section addresses the fundamental questions regarding the nature of 2,3,5-trimethylpiperazine isomers and their characterization.

Q1: What are the specific isomers of 2,3,5-trimethylpiperazine I need to separate?

A1: 2,3,5-trimethylpiperazine has three stereocenters, leading to a total of 2³ = 8 stereoisomers. These can be grouped into four pairs of enantiomers. From a geometric perspective, these are typically simplified into cis and trans diastereomers based on the relative positions of the methyl groups. The primary challenge is separating the cis diastereomer from the trans diastereomer. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Q2: How can I definitively identify the cis and trans isomers in my mixture?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, ¹H NMR can be used to distinguish between the isomers based on the coupling constants (J-values) of the protons on the piperazine ring.[1][2][3] The dihedral angle between protons in the cis and trans configurations is different, leading to predictably different coupling constants, as described by the Karplus relationship.[3]

  • ¹H NMR Analysis Protocol:

    • Sample Preparation: Dissolve 5-10 mg of your isomer mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Obtain a high-resolution ¹H NMR spectrum (≥300 MHz is recommended for good signal dispersion).[3]

    • Analysis: Look for differences in the chemical shifts and coupling patterns of the ring protons. The cis isomer, often being more sterically hindered, may show different chemical shifts for its methyl groups compared to the trans isomer. Temperature-dependent NMR studies can also reveal information about the conformational behavior of the isomers.[4][5]

Q3: Are there significant differences in the physical properties of the isomers?

A3: Yes, as diastereomers, the cis and trans isomers have different physical properties, including boiling points, melting points, and solubility.[6] These differences are the basis for separation by techniques like fractional crystallization. The polarity also differs slightly; the cis isomer is often considered more polar because the dipole moments of the methyl groups are on the same side of the ring.[7] This polarity difference is exploited in chromatographic separations.

Part 2: Separation Strategy Selection

Choosing the right separation technique is critical and depends on your specific goals (analytical vs. preparative), required purity, and available equipment.

Q4: Which separation method should I choose: GC, HPLC, or Crystallization?

A4: Use the following decision tree to guide your selection:

Caption: Decision tree for selecting a separation method.

Part 3: Troubleshooting Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My GC peaks for the isomers are broad and tailing. What's the cause and how do I fix it?

A5: Cause: This is a classic problem when analyzing amines like piperazines on standard GC columns. The basic nitrogen atoms interact strongly with acidic silanol (-Si-OH) groups on the surface of the silica-based column, leading to poor peak shape.[8]

Solution:

  • Derivatization: This is the most effective solution. Converting the amine into a less polar, more volatile derivative masks the problematic nitrogen group.[8][9][10]

    • Recommended Reagent: Acetic anhydride or Trifluoroacetic anhydride (TFAA) are commonly used.[8][10] The resulting amides are much less basic and exhibit excellent chromatographic behavior.

    • Protocol: A general procedure involves reacting the piperazine mixture with the anhydride in the presence of a non-nucleophilic base (like triethylamine) in an appropriate solvent (e.g., dichloromethane).[8]

  • Use a Base-Deactivated Column: If derivatization is not possible, use a specially designed "base-deactivated" column, which has a surface treatment to minimize silanol interactions.

Q6: Even after derivatization, my isomers are not separating. What can I do?

A6: Cause: The column's stationary phase may not have the right selectivity for your derivatized isomers. The temperature program may also be suboptimal.

Solution:

  • Change Stationary Phase: The elution order of isomers is highly dependent on the stationary phase.[11][12] If you are using a non-polar phase (like a -1 or -5 type), try a mid-polarity phase like an Rxi®-17Sil MS or an Rtx-200.[11][12] These phases offer different selectivities that can resolve isomers based on subtle differences in their shape and polarity.

  • Optimize Temperature Program: A slow, shallow temperature ramp through the elution range of your isomers can significantly improve resolution. Experiment with different ramp rates (e.g., 2-5 °C/min) in the relevant temperature window.

Q7: I'm seeing poor peak shape (tailing) in my reverse-phase HPLC analysis. Why?

A7: Cause: Similar to GC, secondary interactions are the likely culprit. The basic piperazine nitrogens can interact with residual silanols on C18 columns, especially at neutral pH.[13]

Solution:

  • Mobile Phase pH Control: The most critical parameter is the pH of your mobile phase. To ensure the piperazine is fully protonated and behaves predictably, lower the pH of the mobile phase. Using a buffer with a pH at least 2 units below the pKa of the piperazine nitrogens is recommended.[13] A buffer of phosphoric acid or formic acid is a good starting point.[14]

  • Use a Low-Silanol Column: Modern end-capped columns or those with low silanol activity are designed to minimize these secondary interactions.[14]

  • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape for your analyte.[15]

G start Observe Peak Tailing in HPLC check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Action: Lower pH with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->start Re-run change_column Action: Switch to a low-silanol or base-deactivated column check_column->change_column No add_tea Action: Add 0.1% Triethylamine (TEA) to the mobile phase check_column->add_tea Yes change_column->start Re-run add_tea->start Re-run

Caption: Troubleshooting workflow for HPLC peak tailing.

Q8: My cis and trans isomers are co-eluting. How can I improve resolution?

A8: Cause: The selectivity of your current method is insufficient to differentiate the small structural differences between the isomers.

Solution:

  • Change Stationary Phase: Shape-based selectivity is key here. A standard C18 column separates primarily on hydrophobicity. Consider a Phenyl-Hexyl or a Cholesterol-based stationary phase, which can offer different selectivities based on the shape and aromaticity of the molecules.[16]

  • Modify Mobile Phase: Adjusting the organic modifier can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or use a ternary mixture of water/acetonitrile/methanol.

  • Temperature: Lowering the column temperature can sometimes enhance the subtle intermolecular interactions that lead to separation, improving resolution at the cost of longer run times and higher backpressure.

Q9: I'm trying to separate the isomers by forming diastereomeric salts, but my yield is very low. What's wrong?

A9: Cause: The success of fractional crystallization depends entirely on the difference in solubility between the two diastereomeric salts formed.[6] Low yield of the desired isomer can be due to an inappropriate choice of resolving agent or solvent, or non-optimal crystallization conditions.

Solution:

  • Screen Resolving Agents: The interaction between your piperazine isomers and the chiral acid is highly specific. If one agent (e.g., tartaric acid) gives poor results, screen others. (-)-Camphoric acid, with its rigid structure, can lead to better crystal packing and higher diastereoselectivity.[6]

  • Optimize the Solvent: The solvent is critical. You need a solvent where one diastereomeric salt is sparingly soluble while the other is highly soluble.[6][17]

    • Protocol for Solvent Screening:

      • In separate small vials, attempt to dissolve a small amount of the diastereomeric salt mixture in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) at room temperature and with gentle heating.

      • A good candidate solvent will dissolve the salt when warm but show significant crystal formation upon slow cooling.

  • Control Cooling Rate: Slow, controlled cooling is essential for selective crystallization. Crashing the solid out of solution by rapid cooling in an ice bath will trap impurities and the more soluble diastereomer, reducing purity and yield.[6] Allow the solution to cool to room temperature slowly, then transfer to a refrigerator.

Q10: The purity of my crystallized isomer is poor. How can I improve it?

A10: Cause: The more soluble diastereomer is co-precipitating with the less soluble one. This can happen if the solution is too concentrated (supersaturated with respect to both salts) or if the cooling is too rapid.

Solution:

  • Recrystallization: The most straightforward solution is to perform one or more recrystallization steps. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to re-form slowly. Each step should enrich the desired, less soluble diastereomer.

  • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can ensure that only the less soluble salt crystallizes, leaving the majority of the more soluble diastereomer in the mother liquor.[6]

Part 4: Protocols & Reference Data

Protocol 1: Derivatization of 2,3,5-Trimethylpiperazine for GC Analysis

  • To a solution of the piperazine isomer mixture (10 mg) in dichloromethane (1 mL), add triethylamine (25 µL).

  • Cool the mixture in an ice bath.

  • Add acetic anhydride (20 µL) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate (1 mL) and then with water (1 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by GC-MS.

Protocol 2: Diastereomeric Salt Formation for Fractional Crystallization

  • Dissolve the racemic piperazine mixture (1 equivalent) in a minimum amount of warm methanol.[6]

  • In a separate flask, dissolve a chiral resolving agent, such as (+)-tartaric acid (0.5 - 1.0 equivalent), in warm methanol.[6][18]

  • Slowly add the acid solution to the piperazine solution while stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[6]

  • To maximize yield, the flask can be further cooled in a refrigerator for several hours.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • To recover the free amine, suspend the crystals in water and add a base (e.g., NaOH solution) until the solution is basic and the solid has dissolved. Extract the free amine with an organic solvent.[6]

Table 1: Typical Chromatographic Starting Conditions

ParameterGas Chromatography (GC) - DerivatizedHPLC (Reverse Phase)
Column Mid-polarity (e.g., Rxi-17Sil MS)C18, 5 µm, 4.6 x 150 mm
Mobile Phase -A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Carrier Gas/Flow Helium, 1.0 mL/minGradient: 5% B to 95% B over 20 min
Injector Temp. 250 °C-
Oven Program 100 °C (1 min), ramp to 250 °C at 5 °C/minFlow Rate: 1.0 mL/min
Detector Mass Spectrometer (MS) or FIDUV at 210 nm

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC - NIH.
  • Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface W
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Formation and Crystallization based Separ
  • Isolation of enantiomers via diastereomer crystallis
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
  • Determination of piperazine derivatives in “Legal Highs”.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Benchchem.
  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column.
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Troubleshooting LC, basics. Chromedia.
  • Separation of cis and trans isomers.
  • Liquid Chrom
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta.
  • Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Study of Separation of Substituted Piperazine by CZE and HPLC.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. Benchchem.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC.

Sources

Optimization

Technical Support Center: Optimizing Stereoselectivity in 2,3,5-Trimethylpyrazine Reduction

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the stereoselective synthesis of chiral p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the stereoselective synthesis of chiral piperazines. The reduction of 2,3,5-trimethylpyrazine to its corresponding piperazine presents a significant synthetic challenge due to the inherent aromaticity of the substrate and the generation of multiple stereoisomers. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal stereoselectivity in your experiments.

Core Concepts: The Challenge of Pyrazine Reduction

The primary obstacle in the hydrogenation of pyrazines is the aromatic stability of the ring, which makes it less reactive than corresponding imines or enamines.[1] Overcoming this requires carefully selected catalysts and conditions. Once reduction is achieved, 2,3,5-trimethylpiperazine can exist as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, a successful stereoselective reduction must control both diastereoselectivity (favoring cis or trans) and enantioselectivity (favoring one enantiomer of the desired diastereomer).

Diagram: Possible Stereoisomers of 2,3,5-Trimethylpiperazine

G cluster_cis cis-2,3,5-Trimethylpiperazine cluster_trans trans-2,3,5-Trimethylpiperazine cis_R (2R,3S,5R)-cis cis_S (2S,3R,5S)-cis cis_R->cis_S enantiomers trans_R (2R,3R,5S)-trans trans_S (2S,3S,5R)-trans trans_R->trans_S enantiomers start 2,3,5-Trimethylpyrazine start->cis_R Reduction start->cis_S Reduction start->trans_R Reduction start->trans_S Reduction G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Activate Substrate (e.g., N-benzylation) C 3. Combine Substrate & Catalyst in Anhydrous Solvent A->C B 2. Prepare Catalyst ([Ir(COD)Cl]₂ + Chiral Ligand) B->C D 4. Hydrogenate (Set Pressure & Temperature) C->D E 5. Quench & Purify (Column Chromatography) D->E F 6. Analyze Stereoselectivity (NMR, Chiral HPLC) E->F

Sources

Troubleshooting

Technical Support Hub: Handling Hygroscopic Piperazine Dihydrochloride

Topic: Laboratory Handling of Piperazine Dihydrochloride ( ) Role: Senior Application Scientist Status: Active Support Guide Introduction Welcome to the Piperazine Dihydrochloride Technical Support Hub. This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory Handling of Piperazine Dihydrochloride (


)
Role:  Senior Application Scientist
Status:  Active Support Guide

Introduction

Welcome to the Piperazine Dihydrochloride Technical Support Hub. This guide addresses the specific challenges of working with Piperazine Dihydrochloride (CAS: 142-64-3).

While chemically stable, this salt is notoriously hygroscopic . In high-humidity environments, it readily absorbs atmospheric moisture, transitioning from a free-flowing powder to a sticky solid or a "brick." This physical change compromises stoichiometric accuracy in drug formulation and organic synthesis. Furthermore, as a respiratory sensitizer, handling "clumped" material requires specific safety protocols to avoid aerosol generation.

This guide provides self-validating workflows to restore material integrity and ensure quantitative precision.

Module 1: Material Recovery & Storage

Issue: The material in the bottle has solidified into a hard block.

The Mechanism

Piperazine dihydrochloride possesses high lattice energy, but its hydration energy is sufficient to pull water molecules from the air into its crystal structure. This forms liquid bridges between particles, causing them to fuse (caking). Do not attempt to chip the solid with a spatula inside the bottle; this generates uncontrolled dust, posing a respiratory hazard.

Troubleshooting Workflow

Use the following logic to determine the safest recovery method.

MaterialRecovery Start Condition: Material is Clumped/Hard Q1 Do you need anhydrous solid? Start->Q1 Dissolve Method A: Dissolution (Prepare Stock Solution) Q1->Dissolve No (Aqueous use) Dry Method B: Vacuum Drying Q1->Dry Yes (Synthesis/Anhydrous) Step_Dissolve 1. Weigh entire block (if possible) 2. Dissolve in defined volume water 3. Determine conc. via titration Dissolve->Step_Dissolve Step_Dry 1. Loosen cap (do not remove) 2. Place in Vacuum Oven (50°C, <10 mbar) 3. Dry to constant weight Dry->Step_Dry

Figure 1: Decision tree for recovering clumped hygroscopic salts safely.

Protocol: Vacuum Drying (Method B)

If you require the solid form, you must remove the absorbed water without decomposing the salt.

  • Preparation: Place the uncapped (or loosely capped) container in a vacuum oven.

  • Settings: Set temperature to 50–60°C . (Melting point is >300°C, but lower temps prevent discoloration).

  • Vacuum: Apply vacuum (<10 mbar) for 4–6 hours.

  • Validation: Weigh the container, return to oven for 1 hour, and weigh again. Repeat until mass changes by

    
    .
    
  • Storage: Immediately transfer to a desiccator containing silica gel or

    
    . Seal with Parafilm.
    

Module 2: Quantitative Accuracy (Weighing)

Issue: The mass reading on the balance drifts upwards while weighing.

The Mechanism

The "drifting" mass is the salt actively absorbing water vapor from the lab air. If you weigh 100 mg of "wet" salt, you might actually be adding only 95 mg of piperazine dihydrochloride and 5 mg of water. This introduces a 5% stoichiometric error in your reaction.

Solution: Weighing by Difference

Never weigh hygroscopic salts on an open weigh boat. Use the "Weighing by Difference" technique to exclude atmospheric moisture.[1][2]

WeighingProtocol Step1 1. Dry Weighing Bottle (Oven + Desiccator) Step2 2. Add Salt & Cap Tightly Step1->Step2 Step3 3. Weigh Capped Bottle (Mass A) Step2->Step3 Step4 4. Dispense Sample (Quickly into reaction vessel) Step3->Step4 Step5 5. Recap & Weigh Bottle (Mass B) Step4->Step5 Calc Mass Added = A - B Step5->Calc

Figure 2: The "Weighing by Difference" protocol ensures the hygroscopic mass is never measured while exposed to air.

Comparative Data: Weighing Errors

The following table illustrates the error magnitude when handling piperazine dihydrochloride at 60% Relative Humidity (RH).

MethodExposure TimeMass Drift (mg/min)Stoichiometric ErrorVerdict
Open Weigh Boat 2 mins+1.2 mgHigh (~2-5%)FAIL
Weighing by Difference <5 secNegligible<0.1%PASS
Glove Box (

)
N/ANone0%PASS

Module 3: Formulation & Reaction

Issue: Reaction yields are inconsistent, or pH buffers are off-target.

Critical Insight: The Water Correction Factor

If you cannot dry the material perfectly, you must quantify the water and adjust your calculations. Piperazine dihydrochloride often exists as a monohydrate (


 content ~10%) if stored improperly.

Protocol:

  • Karl Fischer Titration: Determine water content (

    
    ).
    
  • Correction Formula:

    
    
    Where 
    
    
    
    is the mass you actually weigh, and
    
    
    is the calculated stoichiometric mass.
Solubility & pH Profile[4][5][6]
  • Solubility: Freely soluble in water; insoluble in diethyl ether.[3]

  • pH: The dihydrochloride is acidic in solution (pH ~1.0–2.0 for a 5% solution).

    • Warning: Do not confuse with Piperazine free base, which is alkaline (pH ~11-12). If your protocol requires a neutral pH, you must buffer this salt with NaOH or KOH.

Frequently Asked Questions (FAQ)

Q: Can I use a microwave to dry the salt quickly? A: No. Microwaves heat unevenly and can cause localized decomposition or rapid vaporization of HCl gas, creating a safety hazard. Use a vacuum oven or a desiccator.

Q: I need to use this in cell culture. How do I sterilize it? A: Piperazine dihydrochloride solutions are heat stable but acidic. Filter sterilization (0.22 µm PES membrane) is recommended over autoclaving to prevent potential hydrolysis or pH shifts at high temperatures/pressures.

Q: The SDS says "Respiratory Sensitizer." What PPE is mandatory? A: Beyond standard lab coat and gloves (Nitrile), you must use a fume hood or a NIOSH-approved N95/P100 respirator if handling the open powder outside a hood. Inhalation can cause asthma-like symptoms or allergic reactions [1, 2].[4]

Q: Can I dissolve the "brick" in ethanol? A: Piperazine dihydrochloride is only slightly soluble in ethanol [3]. Water is the preferred solvent. If you need an organic solution, dissolve in minimal water first, then dilute with a miscible organic solvent (like methanol), or use the free base form if solubility in non-polar solvents is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Michigan Technological University. Weighing by Difference Protocol. Retrieved from [Link]

Sources

Optimization

Removing metal catalyst residues from trimethylpiperazine synthesis

Topic: Removal of Metal Catalyst Residues from Trimethylpiperazine Synthesis Ticket ID: TMP-PUR-001 Status: Open Support Agent: Senior Application Scientist Introduction: The Zero-Tolerance Mandate Welcome to the CleanCh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Metal Catalyst Residues from Trimethylpiperazine Synthesis Ticket ID: TMP-PUR-001 Status: Open Support Agent: Senior Application Scientist

Introduction: The Zero-Tolerance Mandate

Welcome to the CleanChem Support Center. If you are synthesizing 1,2,4-trimethylpiperazine (or similar isomers), you are likely using reductive amination or hydrogenation protocols involving Palladium (Pd/C) or Raney Nickel (Ra-Ni) .

While these catalysts are efficient, they leave residues that are strictly regulated under ICH Q3D Elemental Impurities guidelines. For oral drugs, Class 2A (Ni) and Class 2B (Pd) elements often require limits as low as 10–20 ppm .

Because trimethylpiperazine is a tertiary amine and a strong base, it can coordinate with metal ions, creating "sticky" complexes that resist standard filtration. This guide provides a tiered troubleshooting approach to break those bonds and achieve compliance.

Module 1: Heterogeneous Catalyst Removal (The "Physical" Clean)

Context: The first line of defense is physical separation. However, "leaching" occurs when the reaction environment (heat, amine basicity) causes metal atoms to detach from the solid support and dissolve into your product.

Workflow Diagram: Filtration Logic

FiltrationLogic Start Crude Reaction Mixture CatType Catalyst Type? Start->CatType RaneyNi Raney Nickel (Pyrophoric Risk) CatType->RaneyNi PdC Pd on Carbon CatType->PdC Filter1 Filtration over Celite 545 (Inert Atmosphere) RaneyNi->Filter1 Keep Wet/Under N2 PdC->Filter1 Test Colorimetric Spot Test / ICP-MS Filter1->Test Pass Proceed to Distillation Test->Pass <10 ppm Fail Fail: Soluble Metal Detected Test->Fail >10 ppm Scavenge Go to Module 2 (Scavenging) Fail->Scavenge

Caption: Decision tree for initial physical separation of heterogeneous catalysts.

Troubleshooting Guide: Filtration

Q: My filtrate is still dark/colored after filtering over Celite. What happened? A: You likely have colloidal metal or leached ions .

  • The Cause: High agitation speeds or prolonged reaction times can grind the carbon support into "fines" that pass through standard filters. Alternatively, the amine product has complexed the metal.

  • The Fix: Switch to a 0.45 µm PTFE membrane or an activated carbon filter cartridge (e.g., Cuno or ZetaCarbon). If the color persists, the metal is dissolved; physical filtration will no longer work. Move to Module 2.

Q: The filtration is dangerously slow (clogging). A: The viscosity of trimethylpiperazine or the formation of salts is blocking the pores.

  • The Fix: Add a body-feed of filter aid (Celite 545) directly to the reaction mixture before pouring it onto the filter pad. This creates a porous cake rather than a dense slime layer.

Module 2: Scavenging Leached Metals (The "Chemical" Clean)

Context: When the metal is dissolved, you must use a chemically active scavenger . These are functionalized silica gels or polymers that bind metals more strongly than your amine product does.

Scavenger Selection Table
Target MetalCatalyst SourceRecommended Scavenger LigandBrand ExamplesWhy?
Palladium (Pd) Pd/C, Pd(OAc)₂Thiol (-SH) or Thiourea SiliaMetS Thiol, QuadraPure TUHigh affinity for soft metals like Pd(II) and Pd(0).
Nickel (Ni) Raney NiTriamine or Imidazole SiliaMetS Triamine, QuadraPure IDANi is a "borderline" hardness metal; nitrogen ligands bind it effectively.
General Mixed/UnknownDMT (Dimercaptotriazine) SiliaMetS DMT, MP-TMTExtremely high affinity; works well even in the presence of competing amines.
Experimental Protocol: Batch Scavenging
  • Quantify: Measure residual metal (ICP-MS). Example: 500 ppm Pd.

  • Stoichiometry: Add 4–10 equivalents of scavenger relative to the residual metal (not the product).

  • Conditions:

    • Solvent: Methanol, Ethanol, or Isopropanol (Trimethylpiperazine is soluble in these).

    • Temp: Heat to 50–60°C . (Room temperature is often too slow for high-efficiency removal).

    • Time: Stir for 4 hours .

  • Filtration: Filter off the solid scavenger.

  • Validation: Test filtrate.

Troubleshooting Guide: Scavenging

Q: I used a Thiol scavenger for Nickel, but it didn't work. A: Thiol is optimized for Palladium. Nickel prefers nitrogen-based ligands.

  • The Fix: Switch to a Triamine or Imidazole functionalized silica. Alternatively, use EDTA washes, but be warned: EDTA is difficult to remove from the final product.

Q: My product yield dropped significantly after scavenging. A: Non-specific binding.

  • The Cause: Trimethylpiperazine is a base. If you used a strongly acidic scavenger (like a sulfonic acid resin intended for cation exchange), your product is binding to the scavenger, not just the metal.

  • The Fix: Ensure you are using neutral ligand scavengers (Thiol, Thiourea, DMT) rather than ion-exchange resins.

Module 3: The "Nuclear Option" (Distillation & Salt Formation)[2]

Context: If scavengers fail or are too expensive for the scale, exploit the physical properties of 1,2,4-trimethylpiperazine.

Data Point: 1,2,4-Trimethylpiperazine Boiling Point: ~154–156°C (at 760 mmHg).

Workflow Diagram: Advanced Purification

DistillationLogic Crude Scavenged Filtrate (>20 ppm Metal) Method Select Method Crude->Method Distill Fractional Distillation (Vacuum recommended) Method->Distill If volatile Salt Salt Formation (HCl or Acetate) Method->Salt If heat sensitive PureDist Distillate (Metal stays in pot) Distill->PureDist Avoid Entrainment PureSalt Crystalline Salt (Metal stays in liquor) Salt->PureSalt Recrystallize

Caption: Advanced purification pathways for persistent metal residues.

Troubleshooting Guide: Distillation

Q: I distilled the product, but the metal content is still high in the distillate. A: You are experiencing Entrainment (physical carryover of droplets) or volatile metal complexes.

  • The Fix (Physical): Use a splash guard (bump trap) and a fractionating column (Vigreux) to prevent micro-droplets of the "pot residue" from splashing into the receiver.

  • The Fix (Chemical): Add a small amount of mineral oil or PEG to the distillation pot. This increases the viscosity of the residue and helps "trap" the metal particulates in the bottom flask.

Q: Can I just precipitate the product? A: Yes. Trimethylpiperazine forms stable salts.

  • Protocol: Dissolve crude oil in ethanol. Add HCl in dioxane or Acetic Acid . The salt (Trimethylpiperazine·2HCl) will precipitate. Filter the crystals.[1] The metal residues usually remain soluble in the mother liquor.

  • Warning: You will need to free-base the salt later if you need the liquid amine form.

References

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R2): Guideline for Elemental Impurities. Available at: [Link]

  • Biotage. (2023).[2] Metal Scavenging User Guide: Strategies for API Purification. Available at: [Link]

  • NIST Chemistry WebBook. (2023). 1,2,4-Trimethylpiperazine Properties. Available at: [Link]

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Coupling Constants for Cis vs. Trans 2,3,5-Trimethylpiperazine

Executive Summary: The Stereochemical Challenge In drug discovery, the piperazine ring is a privileged scaffold, serving as a core pharmacophore in antidepressants, antihistamines, and antipsychotics. However, the introd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In drug discovery, the piperazine ring is a privileged scaffold, serving as a core pharmacophore in antidepressants, antihistamines, and antipsychotics. However, the introduction of methyl substituents at the 2, 3, and 5 positions creates complex diastereomeric possibilities. Distinguishing between cis and trans isomers—specifically regarding the vicinal 2,3-dimethyl relationship—is critical, as these conformers exhibit vastly different receptor binding affinities and metabolic stability.

This guide provides a definitive technical comparison of the NMR signatures for cis and trans 2,3,5-trimethylpiperazine. It moves beyond basic spectral assignment to focus on the Karplus relationship governing vicinal coupling constants (


), providing a self-validating protocol for stereochemical assignment.

Theoretical Framework: Conformation & Coupling[1][2][3]

To interpret the NMR data correctly, one must understand the conformational dynamics. 2,3,5-trimethylpiperazine adopts a chair conformation to minimize steric strain.

  • The Anchor: The methyl group at the C5 position typically adopts an equatorial orientation to minimize 1,3-diaxial interactions. This "locks" the ring conformation, making C5 the reference point.

  • The Variable (2,3-Interaction):

    • 2,3-Trans Isomer: The methyl groups at C2 and C3 are trans to each other. In a chair conformation, the most stable rotamer places both methyl groups in equatorial positions. Consequently, the protons at C2 and C3 are trans-diaxial .

    • 2,3-Cis Isomer: The methyl groups are cis. One methyl must be axial, and the other equatorial.[1] Consequently, the protons at C2 and C3 adopt an axial-equatorial relationship.

Visualization: Stereochemical Logic Flow

PiperazineConformation cluster_0 Isomer Definition cluster_1 Proton Geometry cluster_2 NMR Outcome (Karplus) Trans 2,3-Trans Isomer (Diequatorial Methyls) Diaxial H2-H3 Relationship: Trans-Diaxial (180°) Trans->Diaxial Preferred Conformer Cis 2,3-Cis Isomer (Axial/Equatorial Methyls) AxEq H2-H3 Relationship: Axial-Equatorial (60°) Cis->AxEq Preferred Conformer LargeJ Large Coupling J = 9 - 11 Hz Diaxial->LargeJ Anti-periplanar SmallJ Small Coupling J = 2 - 4 Hz AxEq->SmallJ Syn-clinal

Figure 1: Logical flow linking methyl stereochemistry to observable proton coupling constants based on the Karplus equation.

Comparative Analysis: Coupling Constants ( Values)

The following data compares the expected NMR signatures for the two primary diastereomers. Note that


 is the diagnostic signal.
Table 1: Diagnostic Coupling Constants (600 MHz, CDCl₃)
Parameter2,3-Trans Isomer (Diequatorial Me)2,3-Cis Isomer (Ax/Eq Me)Mechanistic Explanation
H2 / H3 Configuration Axial / AxialAxial / EquatorialRelationship of the protons, not the methyls.
Dihedral Angle (

)
~180° (Anti-periplanar)~60° (Syn-clinal)Basis for Karplus calculation.

(Vicinal)
9.5 – 11.5 Hz 2.5 – 4.5 Hz PRIMARY DIFFERENTIATOR. Large

indicates trans-diaxial protons.
H5 Signal Multiplet (

or

)
Multiplet (

or

)
H5 is usually axial (Me-5 is equatorial).

~10.5 Hz~10.5 HzH5(ax) to H6(ax) is always large if ring is locked.

~3.0 Hz~3.0 HzH5(ax) to H6(eq) is always small.
Chemical Shift (

)
H2/H3 typically shielded (upfield)H2/H3 typically deshielded (downfield)Axial protons are generally more shielded than equatorial ones.

Critical Note: If the piperazine ring is flexible or rapidly flipping (not locked by bulky groups), these values will average out. However, the presence of three methyl groups usually biases the equilibrium strongly toward a single chair conformer.

Experimental Protocol: Self-Validating Assignment

To ensure authoritative results, do not rely on 1D


H NMR alone. Use this workflow to cross-verify the stereochemistry.
Step 1: Sample Preparation
  • Solvent: Use Benzene-d6 (

    
    )  or Toluene-d8  if possible. Aromatic solvents often induce better shift dispersion between axial and equatorial protons compared to 
    
    
    
    due to anisotropy effects [1].
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • pH Control: Piperazines are basic. Ensure the sample is the free base. If analyzing a salt (e.g., HCl), use

    
     with 
    
    
    
    to suppress exchangeable NH protons, which can broaden adjacent CH signals.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans: Minimum 64 scans for high signal-to-noise (S/N).

  • Apodization: Apply no more than 0.3 Hz line broadening (LB) to preserve splitting resolution.

Step 3: The Validation Workflow (Decision Tree)

AssignmentWorkflow Start Start: Acquire 1H NMR Identify Identify H2 and H3 Signals (Look for Methine Quartets/Multiplets) Start->Identify Measure Measure J(2,3) Identify->Measure Decision J Value? Measure->Decision TransPath J > 9 Hz Decision->TransPath CisPath J < 5 Hz Decision->CisPath AssignTrans Assignment: 2,3-TRANS (Diequatorial Methyls) TransPath->AssignTrans AssignCis Assignment: 2,3-CIS (Axial/Equatorial Methyls) CisPath->AssignCis Validate Validation: Run 1D NOESY Irradiate Me-2 AssignTrans->Validate AssignCis->Validate NOE_Trans NOE to H3? NO (Methyls are far apart) Validate->NOE_Trans NOE_Cis NOE to H3? YES (Me-2 is Eq, H3 is Eq -> Close) Validate->NOE_Cis

Figure 2: Step-by-step decision tree for assigning stereochemistry using coupling constants and NOE validation.

Step 4: Advanced Verification (NOESY)

If


 values are ambiguous (e.g., 5-7 Hz, indicating rapid ring flipping or a twisted boat), perform a 1D NOESY  experiment:
  • Target: Irradiate the C2-Methyl doublet.

  • Observation:

    • Cis-2,3-dimethyl: You will likely see a strong NOE enhancement at the C3-Methyl group or H3 (depending on exact rotamer), as they are spatially closer on the same face of the ring.

    • Trans-2,3-dimethyl: The methyl groups are on opposite faces (trans-diequatorial). NOE enhancement between them will be negligible.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Demonstrates solvent effects on chemical shift dispersion). Link

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. (The foundational physics of the dihedral angle relationship). Link

  • Freibolin, H. (2005).[3] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Standard reference for coupling constants in heterocycles). Link

  • Bax, A. (1984). Two-dimensional nuclear magnetic resonance in liquids. D. Reidel Publishing Company.

Sources

Comparative

Validating Purity of Trimethylpiperazine: A Comparative Analytical Guide

Executive Summary In the synthesis of pharmaceutical intermediates like Trimetazidine, 1,2,4-Trimethylpiperazine (TMP) is a critical quality attribute. Its high polarity and basicity ( ) present a unique analytical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like Trimetazidine, 1,2,4-Trimethylpiperazine (TMP) is a critical quality attribute. Its high polarity and basicity (


) present a unique analytical challenge: severe peak tailing on standard silica columns and poor UV retention in HPLC.

While HPLC is often the default in drug development, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the superior technique for TMP purity profiling due to its volatility (


) and the lack of chromophores in the piperazine ring. This guide details a self-validating "Gold Standard" GC method using base-deactivated column chemistry, contrasting it with HPLC and titration alternatives to justify its selection as the primary release assay.

The Analytical Challenge: Basicity & Tailing

The core difficulty in analyzing TMP is its interaction with the stationary phase. The nitrogen lone pairs in the piperazine ring act as strong Lewis bases, interacting with acidic silanol groups on the fused silica tubing of GC columns.

  • The Symptom: Shark-fin peaks (tailing factors > 2.0), retention time shifts, and non-linear response at low concentrations.

  • The Solution: Utilization of Base-Deactivated (BD) stationary phases or specific "Volatile Amine" columns. These columns undergo surface treatment to cap silanols, ensuring the separation is driven by volatility and polarity rather than adsorption.

Decision Matrix: Method Selection

The following logic flow illustrates why GC-FID is the selected methodology over HPLC or Titration for this specific application.

MethodSelection Start Analyte: 1,2,4-Trimethylpiperazine Volatility Is it Volatile? (bp < 300°C) Start->Volatility Chromophore Strong UV Chromophore? Volatility->Chromophore Yes HPLC_UV HPLC-UV (Requires Derivatization) Volatility->HPLC_UV No (Thermally Labile) Purity Is Purity/Impurity Profiling Needed? Chromophore->Purity No (Weak UV) Chromophore->HPLC_UV Yes GC Recommended: GC-FID (Base-Deactivated Column) Purity->GC Yes (High Resolution) HPLC_MS LC-MS/CAD (High Cost/Complexity) Purity->HPLC_MS Alternative (If Salt Form) Titration Potentiometric Titration (Assay Only, No Profiling) Purity->Titration No (Assay Only)

Figure 1: Analytical Decision Matrix for Piperazine Derivatives.

The "Gold Standard" Protocol: Direct Injection GC-FID

This protocol avoids the time-consuming derivatization steps often found in older literature, relying instead on modern column chemistry.

Instrumentation & Conditions[1][2][3][4][5]
ParameterSpecificationRationale
System GC-FID (Agilent 7890/8890 or equivalent)FID provides universal response for hydrocarbons/amines; high linearity (

).
Column Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 1.0µm)Base-deactivated specifically for amines to prevent tailing without derivatization [1].
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Optimal linear velocity for resolution of isomers.
Inlet Split (Ratio 50:1), 250°CHigh split ratio prevents column overload and improves peak shape for basic analytes.
Oven Program 100°C (hold 1 min)

20°C/min

260°C (hold 5 min)
Fast ramp removes solvent; high final temp elutes heavier dimers.
Detector FID @ 300°CHigh temp prevents condensation of high-boiling impurities.
Injection 1.0 µLStandard volume.
Sample Preparation[5]
  • Diluent: Methanol (HPLC Grade).[1][2] Methanol effectively solubilizes TMP and reduces interaction with the glass liner compared to non-polar solvents.

  • Standard Prep: Dissolve 100 mg TMP Reference Standard in 100 mL Methanol (1.0 mg/mL).

  • Internal Standard (Optional but Recommended): Dodecane . Add at 0.5 mg/mL. Dodecane is non-reactive, stable, and elutes in a clear window away from TMP isomers.

Comparative Analysis: GC vs. Alternatives

The following table objectively compares the proposed GC method against common alternatives found in pharmacopoeial contexts.

FeatureGC-FID (Proposed) HPLC-UV (Reverse Phase) Potentiometric Titration
Selectivity High. Resolves structural isomers (e.g., 1,2,3-TMP vs 1,2,4-TMP) easily.Low. Requires ion-pairing agents (e.g., HSA) or high pH (pH > 10) to retain amines [2].None. Measures total basicity; cannot distinguish TMP from impurities like piperazine.
Sensitivity (LOD) High (< 10 ppm). FID is sensitive to C-H bonds.Poor. TMP has no chromophore. Requires detection at <210 nm (noisy) or derivatization.N/A. Macro-method only.
Throughput Fast (< 15 min). Rapid equilibration.Slow. Column equilibration with ion-pair reagents takes hours.Medium. Manual or semi-automated.
Robustness High. Modern amine columns are stable.Low. High pH buffers degrade silica columns quickly.High. Very simple mechanism.
Cost per Sample Low. Gases + Methanol.High. HPLC Solvents + Buffer salts + Column replacement.Very Low.

Verdict: GC-FID is the only viable option for impurity profiling and purity validation. Titration is acceptable for assay (content) only if the material is known to be free of other basic impurities.

Method Validation Workflow (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following validation parameters must be met. This workflow ensures the data generated is defensible in a regulatory setting.

ValidationWorkflow Start Method Development (Optimize Separation) SysSuit System Suitability (Tailing Factor < 2.0, RSD < 1.0%) Start->SysSuit SysSuit->Start Fail (Re-optimize) Specificity Specificity (Blank/Placebo Interference Check) SysSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Precision->LOD_LOQ Final Validated Method Ready for Release LOD_LOQ->Final All Criteria Met

Figure 2: Step-by-step Validation Logic based on ICH Q2(R1) guidelines.

Experimental Validation Data (Representative)

The following data represents typical performance metrics achieved using this protocol on a base-deactivated column [3].

ParameterAcceptance CriteriaTypical Result
Linearity (

)


(Range: 10 - 150% target)
Precision (RSD, n=6)


Recovery (Accuracy)


LOD / LOQ S/N > 3 / > 10

Tailing Factor (

)


(Excellent for an amine)

Troubleshooting & Expert Insights

As a Senior Scientist, I have encountered specific failure modes with this assay. Here is how to mitigate them:

  • Ghost Peaks: Piperazines are "sticky." If you see ghost peaks in blank runs, increase the final oven hold time and perform a blank injection with pure methanol between samples.

  • Liner Activity: The glass inlet liner is the most critical failure point. Use Ultra-Inert liners with wool. If precision drops, replace the liner immediately. The wool provides surface area for volatilization but can become active over time [4].

  • Water Content: TMP is hygroscopic. If the sample contains significant water, it can degrade the GC column phase over time. Ensure samples are dried or use a thick-film column (1.0 µm or higher) to mitigate water expansion effects.

References

  • Restek Corporation. (2025). Analysis of Volatile Amines on Rtx-Volatile Amine Column. Retrieved from [Link]

  • Agilent Technologies. (2011).[3] Analysis of primary, secondary and tertiary amines by GC-FID. Application Note 5990-7403EN. Retrieved from [Link]

  • Chromatography Online. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma.[4][5] LCGC North America. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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